molecular formula C23H30N2O7S B280577 YG1702

YG1702

Cat. No.: B280577
M. Wt: 478.6 g/mol
InChI Key: WBMJXHUWKGEKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for YG1702 are not explicitly detailed in the available literature. . Industrial production methods are not publicly disclosed, likely due to proprietary reasons.

Comparison with Similar Compounds

YG1702 is unique in its high specificity and potency as an ALDH18A1 inhibitor. Similar compounds include other ALDH18A1 inhibitors, which may share some structural similarities and biological activities. this compound stands out due to its high affinity for ALDH18A1 and its significant impact on MYCN down-regulation . Specific analogs of this compound have been identified, which share a similar binding mode at the ALDH18A1 active site .

Properties

Molecular Formula

C23H30N2O7S

Molecular Weight

478.6 g/mol

IUPAC Name

3-O-(2-methoxyethyl) 5-O-(2-propan-2-ylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3

InChI Key

WBMJXHUWKGEKBB-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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